

Application Notes and Protocols for Nickel-Tin Alloys in Lead-Free Soldering

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Compound of Interest		
Compound Name:	Nickel;tin	
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These application notes provide a comprehensive overview of the utilization of nickel-tin (Ni-Sn) alloys in lead-free soldering applications. The inclusion of nickel in tin-based solders, such as tin-copper (Sn-Cu) and tin-antimony (Sn-Sb) systems, has been shown to refine microstructure, enhance mechanical properties, and improve the overall reliability of solder joints. This document details the material properties, experimental protocols for characterization, and logical workflows for alloy development and analysis.

Introduction to Nickel-Tin (Ni-Sn) in Lead-Free Solders

The transition to lead-free soldering, driven by environmental and health concerns, has necessitated the development of new solder alloys with desirable properties. The addition of nickel to tin-based solders is a key strategy to improve performance. Nickel additions can suppress the formation of large β -Sn dendrites, leading to a more refined eutectic microstructure.[1] A critical aspect of Ni-Sn soldering is the formation of a Ni3Sn4 intermetallic compound (IMC) at the solder/substrate interface. This IMC layer is essential for a strong metallurgical bond; however, its thickness must be carefully controlled, as an excessively thick and brittle IMC layer can degrade the mechanical integrity of the solder joint.[2]

Data Presentation: Properties of Ni-Sn Solder Alloys



The following tables summarize the key quantitative data for various Ni-Sn containing lead-free solder alloys, allowing for a clear comparison of their mechanical and thermal properties.

Table 1: Mechanical Properties of Sn-Cu-Ni Solder Alloys

Alloy Composition (wt.%)	Tensile Strength (MPa)	0.2% Yield Strength (MPa)	Elongation (%)	Reference
Sn-0.7Cu	30.25 ± 3.19	23.55 ± 1.99	32.18 ± 4.89	[3]
Sn-0.7Cu-0.02Ni	-	-	-	
Sn-0.7Cu-0.04Ni	-	-	-	
Sn-0.7Cu-0.08Ni	-	-	-	[3]
Sn-0.7Cu-0.18Ni	-	-	-	[3]

Note: Specific values for all compositions were not available in the searched literature.

Table 2: Mechanical Properties of Sn-Ag-Cu-Ni Solder Alloys at 25°C

Alloy Composition (wt.%)	Elastic Modulus (GPa)	Yield Stress (MPa)	Ultimate Tensile Strength (MPa)
Sn-1.0Ag-0.5Cu- 0.02Ni	-	-	-
Sn-1.0Ag-0.5Cu- 0.05Ni	Lower than 0.02Ni	Lower than 0.02Ni	Lower than 0.02Ni

Note: The referenced study indicates a decrease in mechanical properties with higher Ni content in this specific alloy system.[4]

Table 3: Mechanical Properties of Sn-10Sb-Ni Solder Alloys



Alloy Composition (wt.%)	Test Temperature (°C)	0.1% Proof Stress (MPa)	Tensile Strength (MPa)	Elongation (%)
Sn-10Sb	25	~25	~30	~35
Sn-10Sb-0.05Ni	25	Slightly higher than Sn-10Sb	Slightly higher than Sn-10Sb	Slightly lower than Sn-10Sb
Sn-10Sb-0.10Ni	25	Higher than 0.05Ni	Higher than 0.05Ni	Lower than 0.05Ni
Sn-10Sb-0.25Ni	25	Similar to 0.10Ni	Similar to 0.10Ni	Similar to 0.10Ni
Sn-10Sb-0.50Ni	25	Similar to 0.25Ni	Similar to 0.25Ni	Similar to 0.25Ni
Sn-10Sb	150	~15	~18	~40
Sn-10Sb-0.05Ni	150	Increases with Ni content	Increases with Ni content	Decreases with Ni content
Sn-10Sb-0.10Ni	150	п	11	п
Sn-10Sb-0.25Ni	150	" (saturates >0.25Ni)	" (saturates >0.25Ni)	п
Sn-10Sb-0.50Ni	150	п	п	п
Sn-10Sb	200	~10	~12	~45
Sn-10Sb-0.05Ni	200	Increases with Ni content	Increases with Ni content	Decreases with Ni content
Sn-10Sb-0.10Ni	200	11	п	п
Sn-10Sb-0.25Ni	200	" (saturates >0.25Ni)	" (saturates >0.25Ni)	ıı
Sn-10Sb-0.50Ni	200	11	п	п

Note: The data for Sn-10Sb-Ni alloys is presented qualitatively based on the trends described in the cited literature.[5]

Table 4: Thermal Properties of Selected Ni-Containing Lead-Free Solders



Alloy Composition (wt.%)	Melting Point (°C)
Sn-0.6Cu with varying Ni (200-800ppm)	Eutectic melting peak near 227°C
In-35Bi-2Sn with varying Ni (0-5000ppm)	Eutectic melting peak near 70°C

Note: The addition of Ni can slightly alter the onset and peak melting temperatures.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the characterization and evaluation of Ni-Sn solder alloys.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Objective: To determine the melting point, melting range, and phase transformation temperatures of Ni-Sn solder alloys.

Apparatus:

- Differential Scanning Calorimeter (e.g., TA Instruments Q-20, Mettler Toledo DSC 822).[7][8]
- Aluminum or copper pans and lids.
- Precision microbalance.
- Inert gas supply (e.g., Nitrogen).

- Sample Preparation:
 - Weigh 5-10 mg of the solder alloy into a tared DSC pan using a microbalance.[6][7]
 - Seal the pan hermetically.
 - Prepare an empty, sealed pan to be used as a reference.



Instrument Setup:

- Place the sample pan and the reference pan into the DSC cell.
- Purge the DSC cell with nitrogen gas for at least 10 minutes before starting the measurement.[9]

Measurement:

- Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 50°C).[9]
- Heat the sample at a controlled rate (e.g., 10°C/minute) to a temperature significantly above the expected liquidus temperature (e.g., 350°C).[6][9]
- Hold the sample at the maximum temperature for a few minutes to ensure complete melting.
- Cool the sample back to the starting temperature at a controlled rate.

Data Analysis:

- Analyze the resulting heat flow versus temperature curve.
- Determine the onset temperature of melting (solidus) and the peak temperature (liquidus).
- Calculate the enthalpy of melting from the area under the melting peak.

Wettability Testing (Wetting Balance Method)

Objective: To quantitatively assess the solderability of a Ni-Sn alloy on a given substrate by measuring the wetting forces as a function of time. This protocol is based on the principles outlined in the J-STD-002 standard.[3][10]

Apparatus:

- Wetting balance tester.
- Solder pot with temperature control.



- Test substrates (e.g., copper, nickel-plated).
- Flux (e.g., activated rosin).[10]
- Component holders.

- · Preparation:
 - Mount the test substrate onto the appropriate holder.
 - Apply a controlled amount of flux to the substrate surface.
 - Melt the Ni-Sn solder alloy in the solder pot and stabilize it at the desired testing temperature (e.g., 245°C ± 5°C for Sn-Pb like temperatures, or higher for lead-free alloys).
 [7]
- Test Execution:
 - The wetting balance immerses the test substrate into the molten solder at a controlled speed and to a specific depth.[3]
 - The instrument records the vertical forces acting on the substrate over a set period (e.g.,
 5-10 seconds).
- Data Analysis:
 - The output is a wetting curve (force vs. time).
 - Key parameters to evaluate include:
 - Wetting time (t₀): Time until the wetting force becomes positive.
 - Maximum wetting force (F max): The peak force achieved.
 - Wetting rate: The slope of the curve after to.



Acceptance criteria are often based on standards like J-STD-002, which may specify a
maximum wetting time and a minimum wetting force for a given surface.

Solder Joint Reliability Testing

Objective: To evaluate the fatigue resistance of Ni-Sn solder joints under repeated temperature fluctuations, simulating the operational life of an electronic device. This protocol is based on the IPC-9701 standard.[1][2]

Apparatus:

- Thermal cycling chamber.
- Test vehicle (PCB with assembled components using the Ni-Sn solder).
- Data acquisition system for in-situ resistance monitoring.

- Test Vehicle Preparation:
 - Design and fabricate a test PCB with daisy-chained components to allow for continuous electrical monitoring of the solder joints.
 - Assemble the components onto the PCB using the Ni-Sn solder alloy and a controlled reflow process.
- Test Parameters (based on IPC-9701):
 - Temperature Range: Common ranges include 0°C to 100°C, -40°C to 125°C, or -55°C to 125°C.[2][11]
 - Dwell Time: The time the assembly is held at the temperature extremes, typically 10-15 minutes.[1][11]
 - Ramp Rate: The rate of temperature change, typically ≤20°C/minute.[12]
- · Test Execution:



- Place the test vehicles in the thermal cycling chamber.
- Continuously monitor the electrical resistance of the daisy chains throughout the test.
- A failure is typically defined as a significant increase in resistance (e.g., 20% increase or exceeding a certain threshold) for a specified number of consecutive readings.[1]
- Data Analysis:
 - Record the number of cycles to failure for each solder joint.
 - Analyze the failure data using statistical methods (e.g., Weibull distribution) to determine the characteristic life of the solder joints.
 - Perform failure analysis (e.g., cross-sectioning, SEM) on failed joints to identify the failure mechanism (e.g., crack propagation through the solder or at the IMC interface).

Objective: To determine the mechanical strength of the solder joint by applying a shear force to the component.

Apparatus:

- Bond tester with a shear tool.
- Fixtures to hold the test vehicle.

- Sample Preparation:
 - Use a test vehicle with components soldered using the Ni-Sn alloy. For BGA components, it may be necessary to remove surrounding solder balls to access the one being tested.
 [13]
- Test Setup:
 - Secure the test vehicle in the fixture.

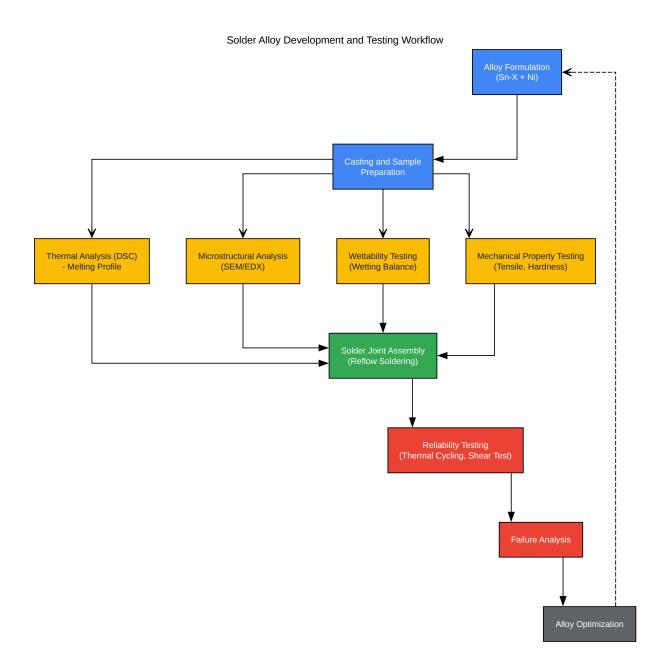


- Position the shear tool at a specific height relative to the substrate (e.g., 100 μm for BGA).
 [14]
- Test Execution:
 - Move the shear tool horizontally at a constant speed (e.g., 500 μm/second) until the solder joint fractures.[13][14]
- Data Analysis:
 - Record the maximum shear force required to break the joint.
 - Analyze the fracture surface to determine the failure mode (e.g., ductile fracture within the solder, brittle fracture at the IMC layer, or pad cratering).

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows in the application of Ni-Sn solder alloys.







Logical Flow of Intermetallic Compound (IMC) Formation Molten Solder (Sn-Ni) on Substrate (Cu/Ni) Diffusion of Ni and Sn at the interface Nucleation of Ni3Sn4 IMC Growth of Ni3Sn4 IMC Layer Solder Solidification Solid Solder Joint with **IMC** Layer During Thermal Aging/Operation Further IMC Growth (Solid-State Diffusion)

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